molecular formula C14H23N B1580862 4-(5-Nonyl)pyridine CAS No. 2961-47-9

4-(5-Nonyl)pyridine

Cat. No.: B1580862
CAS No.: 2961-47-9
M. Wt: 205.34 g/mol
InChI Key: ATCGHKBXRIOBDX-UHFFFAOYSA-N
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Description

4-(5-Nonyl)pyridine is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of pyridine, where the pyridine ring is substituted at the fourth position with a 1-butylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Nonyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with 1-bromo-1-butylpentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Nonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the ortho and para positions relative to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Organic Synthesis

4-(5-Nonyl)pyridine serves as a reagent in organic synthesis. Its derivatives are utilized in creating complex organic molecules through various reactions, including:

  • Oxidation : Producing more complex derivatives.
  • Reduction : Converting N-oxides back to parent pyridine compounds.
  • Substitution : Participating in reactions that lead to various substituted products.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with metals. These complexes are valuable in catalysis and materials science.

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial properties : Studies have shown its effectiveness against various bacterial strains.
  • Anticancer potential : Investigations into its mechanism of action suggest it may influence cellular pathways related to cancer proliferation.

Extraction Processes

This compound has been employed in the extraction of metals from ores. For example, it has been used effectively in:

  • Gold extraction : As part of mineral acid extraction systems, demonstrating superior performance compared to traditional extractants .
  • Molybdenum recovery : Studies have shown its efficacy in extracting molybdenum from mineral acid solutions .

Case Study 1: Gold Extraction

A study by Iqbal et al. demonstrated that this compound significantly improved gold recovery rates in mineral acid extraction systems when compared to other extractants . The research highlighted its efficiency in forming stable complexes with gold ions.

Case Study 2: Molybdenum Recovery

Research published in AK Journals explored the use of this compound for recovering molybdenum(VI) from mineral acids. The results indicated that this compound could effectively extract molybdenum from complex mixtures, showcasing its potential for industrial applications .

Mechanism of Action

The mechanism of action of 4-(5-Nonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the butylpentyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-(5-Nonyl)pyridine: Similar in structure but with a different alkyl chain length.

    4-(1-Hexylheptyl)pyridine: Another derivative with a longer alkyl chain.

    4-(1-Octyloctyl)pyridine: Features an even longer alkyl chain.

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it suitable for specific applications where other derivatives may not be as effective.

Biological Activity

4-(5-Nonyl)pyridine, also known as 4-(nonan-5-yl)pyridin-2-amine, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound features a nonyl chain at the 5-position of the pyridine ring, which influences its chemical reactivity and biological activity. The unique alkyl chain length contributes to its distinct properties compared to other pyridine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, its effectiveness against Gram-positive bacteria such as Bacillus cereus has been documented, demonstrating higher sensitivity compared to Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by interacting with specific enzymes, potentially inhibiting their activity. This mechanism suggests that it could serve as a therapeutic agent in conditions characterized by inflammation.

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. In vitro assessments on various human cancer cell lines revealed antiproliferative effects, indicating its potential as a candidate for cancer treatment . The compound's ability to influence cell proliferation could be linked to its structural characteristics and interaction with cellular targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
  • Redox Activity : As an oxidizing agent, it may participate in redox reactions that affect cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(1-Butylhexyl)pyridin-2-ylamineShorter alkyl chainModerate antimicrobial properties
4-(1-Butylheptyl)pyridin-2-ylamineSimilar structure but different alkyl lengthLimited anti-inflammatory effects
4-(5-Nonyl)-pyridine N-oxideOxidized form of the parent compoundEnhanced antimicrobial properties

This table illustrates how variations in alkyl chain length and functional groups can significantly influence biological activities.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Bacillus cereus, with a minimum inhibitory concentration (MIC) determined through serial dilution methods .
  • Anti-inflammatory Research : In vitro experiments indicated that the compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, suggesting its potential role in treating inflammatory diseases.
  • Anticancer Evaluation : A series of tests on human cancer cell lines showed that this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What is the role of 4-(5-Nonyl)pyridine in the extraction of rare earth elements (REEs) and uranium?

  • Methodological Answer : this compound is utilized as a co-solvent in liquid-liquid extraction systems to isolate REEs (e.g., La, Ce, Nd) and uranium from ores. Its nonpolar alkyl chain enhances hydrophobicity, improving phase separation, while the pyridine ring coordinates with metal ions via π–π interactions. Neutron activation analysis (NAA) is commonly employed post-extraction for quantification .

Q. What analytical techniques validate the purity and structure of synthesized this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) assesses purity. Vibrational modes, such as C-H stretching (2900–3000 cm⁻¹) and pyridine ring breathing (~995 cm⁻¹), are characterized via FT-IR, with computational validation using DFT/B3LYP methods .

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Methodological Answer : Synthesis typically involves alkylation of pyridine precursors using 5-nonyl halides under inert atmospheres (e.g., N₂). Catalytic bases like K₂CO₃ facilitate nucleophilic substitution. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) ensure high yield (>75%) and purity .

Q. What safety protocols are essential for handling this compound in laboratories?

  • Methodological Answer : Use PPE (gloves, goggles), avoid inhalation, and store under inert atmospheres (argon) to prevent oxidation. Hazard statements (H315/H319) indicate skin/eye irritation risks. Emergency protocols include rinsing with water and consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How does the hydrate-solvate mechanism govern this compound’s extraction efficiency for actinides?

  • Methodological Answer : The compound extracts U(VI) and Pu(VI) via coordination with the pyridine N-oxide group, forming [R₃N⁺O⁻][NO₃⁻] ion pairs in acidic media. Solvent extraction studies (e.g., using HNO₃) coupled with UV-Vis spectroscopy quantify extraction constants (log K ~3.5–4.2) and hydration effects .

Q. What computational methods predict the electronic properties of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) with B3LYP/B3PW91 hybrid functionals and 6-311+G(d,p) basis sets calculates frontier molecular orbitals (FMOs), HOMO-LUMO gaps (~6.08 eV), and global reactivity descriptors (e.g., electrophilicity index). Solvent effects are modeled via IEF-PCM for aqueous systems .

Q. How do structural modifications (e.g., alkyl chain length) affect this compound’s selectivity for REEs?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that longer alkyl chains (e.g., nonyl vs. pentyl) increase lipophilicity, enhancing phase transfer of REEs. Competitive extraction experiments with Eu(III)/Ce(III) in HNO₃ show selectivity ratios (β) >2.0 for optimized derivatives .

Q. What spectroscopic techniques elucidate this compound’s interaction with metal ions?

  • Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy identifies coordination geometries (e.g., octahedral UO₂²⁺ complexes). FT-IR shifts in pyridine ring vibrations (e.g., 1600–1450 cm⁻¹) confirm metal-ligand binding, validated by DFT simulations .

Q. How does solvent polarity influence the electronic spectra of this compound?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) predicts solvatochromic shifts. In water, absorption maxima redshift (246 nm vs. gas-phase 256 nm) due to stabilized excited states. Oscillator strengths (f=0.0087 in H₂O) correlate with solvent dielectric constants .

Q. What role does the nonyl chain play in minimizing co-extraction of interfering ions (e.g., Fe³⁺)?

  • Methodological Answer : The hydrophobic nonyl chain reduces aqueous solubility, preferentially partitioning REEs over Fe³⁺. Separation factors (SF) >10 are achieved by optimizing pH (2.5–3.5) and adding masking agents (e.g., oxalic acid) to suppress Fe³⁺ complexation .

Properties

IUPAC Name

4-nonan-5-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGHKBXRIOBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062745
Record name 4-(1-Butylpentyl)pyridine
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Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-47-9
Record name 4-(1-Butylpentyl)pyridine
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Record name 4-(1-Butylpentyl)pyridine
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Record name Pyridine, 4-(1-butylpentyl)-
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Record name 4-(1-butylpentyl)pyridine
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Record name 4-(1-BUTYLPENTYL)PYRIDINE
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Synthesis routes and methods

Procedure details

Liquid ammonia, containing one mole of freshly prepared sodamide, was replaced with 500 cc of N,N-dimethylaniline. The mixture was heated to 150° C. and 102.5 g (0.5 moles) of 4-(5-nonyl)pyridine was rapidly added through a dropping funnel. This mixture was heated to 175° C. at which point a fast evolution of hydrogen gas began. The reaction mixture was kept at 175°-180° C. for 4.5 hours and then allowed to cool over night with little hydrogen gas evolution during the last hour of the heating period. The cooled mixture was then hydrolyzed with 200 cc of water and the organic phase was separated and distilled to give 8.7 g of unreacted 4-(5-nonyl)pyridine and 39.2 g of 2-amino-4-(5-nonyl)pyridine, with most of the aminopyridine product boiling at 162°-164° C. and 2 mm Hg. Also obtained from such distilling was 18.6 g of 4,4'-di-(5-nonyl)-2,2'-bipyridyl, such 2,2' -bipyridyl product boiling at 237°-250° C. and 1 mm Hg. Based on the recovered 4-(5-nonyl)pyridine, yields were calculated for the amino product of 38.9% and for the 2,2'-bipyridyl product of 19.9%. Upon subsequent testing, the 2,2'-bipyridyl product performed effectively as a metal chelating agent and exhibited significant and valuable fungicidal properties.
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Retrosynthesis Analysis

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